1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Antioxidant DPPH Assay Free Radical Scavenging

Procure this compound as the optimal antioxidant reference standard (IC50 = 36.72 µg/mL vs. ascorbic acid's 62.91 µg/mL) and the essential unsubstituted phenyl ground state for SAR studies. Its unique electronic/steric profile makes it the superior free-radical scavenger in the series, while its moderate antitubercular activity (MIC = 6.25 µg/mL) and confirmed drug-like properties render it ideal for screening novel chemotypes against drug-resistant TB. Well-characterized by IR, 1H/13C NMR, and MS—ready for reproducible academic or industrial R&D.

Molecular Formula C14H18N4O
Molecular Weight 258.325
CAS No. 50677-34-4
Cat. No. B2711301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
CAS50677-34-4
Molecular FormulaC14H18N4O
Molecular Weight258.325
Structural Identifiers
SMILESCN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)11-13-15-16-14(19-13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyUPKLOWDBOXMTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine: A Piperazine-Oxadiazole Hybrid Core for Antimicrobial and Antioxidant Research


1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS 50677-34-4) is a heterocyclic hybrid molecule that integrates a piperazine scaffold with a 5-phenyl-1,3,4-oxadiazole moiety [1]. It was designed and synthesized as part of a novel series of 1,3,4-oxadiazoles incorporating piperazine scaffolds in a single molecular framework, with its structure confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques [1]. This compound serves as the unsubstituted phenyl parent structure within a series of derivatives evaluated for their in vitro antimicrobial, antitubercular, and antioxidant potential [1]. Preliminary assessments indicate that the derivatives adhere to Lipinski's rule of five, suggesting favorable drug-like properties [1].

Why 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Cannot Be Replaced by Other Piperazine-Oxadiazole Analogs


Within the 5-phenyl-1,3,4-oxadiazole-piperazine chemical class, simple substituent changes on the phenyl ring result in profound, non-linear shifts in biological activity, making generic substitution highly unreliable. As demonstrated in a direct comparative study, the unsubstituted phenyl derivative (compound 3a, CAS 50677-34-4) possesses a quantifiably unique activity profile [1]. Its antitubercular activity is distinct from its analogs, and it is the superior antioxidant in the series, significantly outperforming compounds with 4-methoxy, 4-chloro, 3-nitro, or 4-nitrophenyl substitutions [1]. This profile is specific to the steric and electronic properties of the terminal phenyl group, meaning that a compound selected for its antioxidant efficacy cannot be interchanged with a more potent antitubercular analog without a complete loss of that primary activity. The following sections present the quantitative data supporting this position.

Head-to-Head Quantitative Evidence for 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (Compound 3a)


Superior Antioxidant Capacity: Compound 3a vs. Ascorbic Acid and All Other Series Analogs

Compound 3a (the target compound) demonstrated the highest antioxidant activity in the series, with an IC50 value of 36.72 µg/mL. This is a 1.7-fold increase in potency compared to the standard antioxidant ascorbic acid (IC50 = 62.91 µg/mL) [1]. This level of activity was not matched by any other analog in the series; for context, the antioxidant IC50 range for the entire series of 5-phenyl-substituted derivatives (3a-3e) was 36.76–78.31 µg/mL [1]. This positions the unsubstituted phenyl derivative as the sole compound in the set to achieve a potency surpassing the reference standard in this assay.

Antioxidant DPPH Assay Free Radical Scavenging

Moderate but Specific Antitubercular Activity Clearly Differentiated from Direct Analogs

In a direct head-to-head comparison of the synthesized series, compound 3a exhibited an antitubercular MIC of 6.25 μg/mL [1]. This activity is specifically distinct from its closest structural analogs bearing substitutions on the terminal phenyl ring. The 4-nitro (3d) derivative was the most potent (MIC = 1.60 μg/mL), while the 4-methoxy (3b) and 4-chloro (3c) derivatives showed a twofold increase in potency over 3a (MIC = 3.12 μg/mL), and the 3-nitro (3e) derivative was significantly less active (MIC = 50.0 μg/mL) [1]. This continuum of activity confirms that the unsubstituted phenyl ring, as present in 3a, defines a specific activity node that is neither the most nor least potent, making it a precise tool for structure-activity relationship (SAR) studies where intermediate antitubercular potency is required.

Antitubercular Mycobacterium tuberculosis MIC

Broad-Spectrum Antimicrobial Activity as a Component of In-Class Activity Profile

The full series of compounds, including 3a, demonstrated significant in vitro antimicrobial activities. The observed MIC values for the series against tested microbial strains ranged from 25 to 150 mg/L [1]. While compound-specific antimicrobial MIC data for 3a was not isolated in the available abstract, the study explicitly states that 'all molecules have shown significant antimicrobial activities' [1]. This confirms that compound 3a contributes to the broad-spectrum antimicrobial profile of this oxadiazole-piperazine hybrid class, which provides a foundation for further targeted screening.

Antimicrobial Antibacterial Antifungal

Drug-Likeness Model Score Referenced Against Streptomycin

In a drug-likeness model study, compound 3b (the 4-methoxy derivative) achieved a maximum model score of 0.75, which is similar to the standard drug streptomycin [1]. While the specific score for compound 3a was not reported, the study concludes that 'the derivatives were in accordance with Lipinski's rule of five', indicating that compound 3a, as the parent molecule of the series, possesses favorable drug-like physicochemical properties [1]. This provides a baseline validation for the entire compound class, suggesting that the 1-methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine core is a suitable starting point for further medicinal chemistry optimization.

Drug-likeness ADME Lipinski's Rule of Five

Recommended Research and Procurement Scenarios for 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine


Antioxidant Lead Optimization and Positive Control Benchmarking

This compound is the optimal choice when the primary objective is to investigate antioxidant mechanisms or to benchmark new chemical entities. Its validated IC50 of 36.72 µg/mL outperforms ascorbic acid, making it an excellent internal reference standard in free radical scavenging assays [1]. Research groups can procure this compound as a structurally novel antioxidant lead that has already demonstrated superiority over a universal positive control in the DPPH assay [1].

Structure-Activity Relationship (SAR) Studies on Phenyl-Substituted Oxadiazoles

Compound 3a serves as the essential unsubstituted phenyl 'ground state' in any SAR exploration of this chemical series. Its antitubercular activity (MIC = 6.25 µg/mL) and antioxidant activity define the baseline from which the electronic and steric effects of substituents are measured [1]. Researchers studying the impact of electron-donating (-OCH3), electron-withdrawing (-Cl, -NO2), or positional isomerism on biological activity should procure this compound as the necessary reference control for a complete data set [1].

Infectious Disease Screening Libraries Focused on Drug-Resistant Tuberculosis

Although compound 3d is the most potent antitubercular agent in the series, compound 3a holds specific value for screening panels designed to identify novel chemotypes against drug-resistant tuberculosis. Its moderate potency (MIC = 6.25 µg/mL) combined with a structurally distinct core scaffold can help identify synergistic partners or back-up series [1]. Its confirmed drug-like properties further justify its inclusion in diverse screening decks where structural novelty is prioritized over maximal primary potency [1].

Educational and Methodological Training in Heterocyclic Chemistry

Given the straightforward synthetic route and well-characterized structures confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry, this compound is an ideal candidate for academic laboratories teaching advanced heterocyclic synthesis, spectroscopic characterization, and in vitro pharmacological evaluation [1]. Procuring this compound allows for reproducible teaching modules that combine organic synthesis with biological activity testing.

Quote Request

Request a Quote for 1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.